Product packaging for 2'-Bromo-2-(3-fluorophenyl)acetophenone(Cat. No.:CAS No. 898784-67-3)

2'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No.: B1325430
CAS No.: 898784-67-3
M. Wt: 293.13 g/mol
InChI Key: BRRUUDGMKKHTDB-UHFFFAOYSA-N
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Description

2'-Bromo-2-(3-fluorophenyl)acetophenone is a dihalogenated acetophenone derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds of this structural class are typically employed as key precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles and pyrazines, which are privileged scaffolds in drug discovery . Researchers utilize these heterocyclic structures to develop new ligands for biological targets and to create phosphorescent complexes for materials science applications . As a high-purity synthetic intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrFO B1325430 2'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUUDGMKKHTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642342
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-67-3
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Bromo 2 3 Fluorophenyl Acetophenone

Electrophilic Properties of the α-Carbon and Carbonyl Moiety

The electrophilicity of 2'-Bromo-2-(3-fluorophenyl)acetophenone is centered on two primary sites: the α-carbon and the carbonyl carbon. The presence of the electron-withdrawing carbonyl group and the bromine atom significantly influences the electron density and, consequently, the reactivity of the adjacent carbon atoms.

The α-carbon, bonded to the bromine atom, is a primary electrophilic center. The electronegativity of the bromine atom induces a partial positive charge on the α-carbon, making it susceptible to attack by nucleophiles. This effect is a hallmark of α-halo ketones, which are well-established alkylating agents in organic synthesis.

The carbonyl group itself presents another key electrophilic site. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbonyl carbon, rendering it electrophilic. The reactivity of this site is further modulated by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the fluorine atom at the meta position of the phenyl ring exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon. Theoretical studies on related carbonyl compounds have shown that the electrophilicity is primarily determined by electrostatic attractions between the carbonyl compound and the nucleophile.

The electrophilic character of both the α-carbon and the carbonyl carbon dictates the compound's participation in a variety of chemical reactions, where it acts as an acceptor of electron pairs from nucleophilic species.

Nucleophilic Substitution Reactions Involving the α-Bromine Atom

The bromine atom at the α-position of this compound is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of various heterocyclic compounds.

A prominent application is in the synthesis of thiazole (B1198619) derivatives. For instance, the reaction of this compound with thiourea (B124793) in refluxing ethanol (B145695) leads to the formation of 2-amino-4-(3-fluorophenyl)thiazole. slideshare.net This reaction proceeds via a Hantzsch-type thiazole synthesis mechanism, where the thiourea acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. Subsequent cyclization and dehydration yield the thiazole ring.

Similarly, this α-bromo ketone is a precursor for the synthesis of pyrazine (B50134) derivatives. slideshare.net Reaction with ortho-phenylenediamine derivatives results in the formation of quinoxalines, a class of pyrazine-containing heterocycles. slideshare.net The reaction mechanism involves a tandem nucleophilic substitution by the amino groups of the diamine, followed by cyclization and aromatization.

These reactions highlight the utility of this compound as a building block in medicinal and materials chemistry, where thiazole and pyrazine cores are prevalent.

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileProduct ClassReaction Conditions
ThioureaThiazolesEthanol, Reflux slideshare.net
ortho-Phenylenediamine derivativesPyrazines (Quinoxalines)- slideshare.net

Carbonyl Group Transformations

The carbonyl group of this compound is amenable to a range of transformations, including reduction and oxidation reactions, which are fundamental in organic synthesis for altering the oxidation state of the molecule.

The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While specific studies on the reduction of this compound are not extensively detailed in the available literature, the general reactivity of ketones with these reagents is well-established.

Sodium borohydride is a milder reducing agent that is typically selective for aldehydes and ketones. The reaction of an α-bromo ketone with NaBH₄ would be expected to yield the corresponding bromohydrin, 1-(2-bromo-1-(3-fluorophenyl)ethyl)ol. It is important to note that under certain conditions, the hydride may also displace the α-bromide, leading to the formation of the de-halogenated alcohol.

Lithium aluminum hydride is a much stronger reducing agent and would also be expected to reduce the carbonyl group. However, its higher reactivity increases the likelihood of side reactions, including the potential reduction of the carbon-bromine bond.

Table 2: Expected Products from the Reduction of this compound
Reducing AgentExpected Major Product
Sodium Borohydride (NaBH₄)2-Bromo-1-(3-fluorophenyl)ethanol
Lithium Aluminum Hydride (LiAlH₄)2-Bromo-1-(3-fluorophenyl)ethanol / 1-(3-fluorophenyl)ethanol

Rearrangement Reactions and Acidic α-Hydrogens

The presence of acidic α-hydrogens in ketones is a key feature that enables various reactions, including rearrangement pathways.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing at least one α'-hydrogen, which are the hydrogens on the carbon on the other side of the carbonyl group from the halogen. nrochemistry.comscienceinfo.comwikipedia.org This reaction is typically effected by a base, such as an alkoxide or hydroxide (B78521). nrochemistry.com

In the case of an acyclic α-bromo ketone like this compound, which has acidic α'-hydrogens on the methyl group, treatment with a base like sodium methoxide (B1231860) would be expected to initiate the Favorskii rearrangement. The mechanism proceeds through the formation of an enolate at the α'-position, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine, leading to a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone ring and subsequent ring-opening leads to the formation of a carboxylic acid derivative, typically a rearranged ester if an alkoxide is used as the base. wikipedia.org The ring opening generally occurs to give the more stable carbanion. youtube.com For this compound, this rearrangement would likely yield a derivative of 2-phenylpropanoic acid.

While this reaction is mechanistically plausible for this compound, specific documented examples of it undergoing the Favorskii rearrangement are not prevalent in the reviewed literature.

Acidity of Alpha-Hydrogens in Substituted Fluoro Ketones

The hydrogen atoms located on the carbon adjacent to the carbonyl group, known as alpha-hydrogens, in ketones such as this compound exhibit a notable level of acidity. This increased acidity is attributed to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgncert.nic.in The pKa values for α-hydrogens in ketones are typically in the range of 19-21, which is significantly lower than that of hydrogens in alkanes (pKa ~50). libretexts.orgpressbooks.pub

The presence of a fluorine atom on the phenyl ring and a bromine atom on the alpha-carbon further influences the acidity of the remaining alpha-hydrogen in this compound. The electronegative fluorine and bromine atoms exert an inductive electron-withdrawing effect, which helps to further stabilize the negative charge of the enolate ion, thereby increasing the acidity of the alpha-hydrogen.

The formation of the enolate is a critical step in many reactions involving this compound. libretexts.org The enolate is a key intermediate that can act as a nucleophile in various subsequent reactions. The equilibrium between the keto and enol tautomers is fundamental to the reactivity of these compounds, and this tautomerization can be catalyzed by either acid or base. pressbooks.pub

Compound TypeTypical pKa of α-HydrogenFactors Influencing Acidity
Alkanes~50None
Ketones~19-21Electron-withdrawing carbonyl group, resonance stabilization of enolate. libretexts.orgncert.nic.in
Substituted Fluoro Ketones<19-21 (estimated)Inductive effect of halogen substituents further stabilizes the enolate.

Advanced Reaction Pathways

The Perkow reaction is a significant transformation for α-halo ketones, including this compound. This reaction involves the interaction of the α-bromo ketone with a trialkyl phosphite (B83602), which leads to the formation of a dialkyl vinyl phosphate (B84403) and an alkyl halide. wikipedia.org The reaction mechanism is believed to proceed through the nucleophilic attack of the phosphite on the carbonyl carbon, forming a zwitterionic intermediate. This intermediate then rearranges, eliminating the bromide ion, to yield the enol phosphate product. wikipedia.orglehigh.edu The Perkow reaction is often a competing pathway to the Michaelis-Arbuzov reaction, which would produce a β-keto phosphonate. wikipedia.org

Research has shown that the course of the reaction (Perkow vs. Arbusov) can be influenced by factors such as the substitution pattern at the carbon-halogen bond. lehigh.edu For phenacyl bromides, the Perkow reaction to form enol phosphates is often the exclusive pathway, especially in the presence of protic reagents like acetic acid. lehigh.edu

α-Bromo ketones can be converted into other functional groups. While direct conversion to alkenes via hydrazine (B178648) treatment is not the most common pathway for α-bromo ketones, a related and highly useful transformation is the Wolff-Kishner reduction. This reaction converts aldehydes and ketones to alkanes. libretexts.org The process begins with the formation of a hydrazone by reacting the ketone with hydrazine. libretexts.org Subsequent treatment with a strong base, typically potassium hydroxide in a high-boiling solvent like ethylene (B1197577) glycol, leads to the reduction of the carbonyl group to a methylene (B1212753) group, with the expulsion of nitrogen gas. libretexts.org

For an α-bromo ketone like this compound, prior dehalogenation would be necessary before a standard Wolff-Kishner reduction could be effectively applied to the ketone functionality. Alternatively, the α-bromo ketone could first be converted to an α,β-unsaturated ketone through elimination of HBr, which can then undergo further reactions. libretexts.org

The Darzens condensation is a classic carbon-carbon bond-forming reaction that converts a ketone and an α-haloester, in the presence of a base, into an α,β-epoxy ester (a glycidic ester). wikipedia.org This reaction can be adapted for α-bromo ketones like this compound, reacting them with acyl phosphonates to yield epoxy phosphonates. nih.govmetu.edu.tr This reaction is valuable for synthesizing complex molecules, as epoxy phosphonates are important building blocks in organic and medicinal chemistry. metu.edu.tr

The diastereoselectivity of the Darzens condensation of α-bromo ketones with acyl phosphonates can often be controlled by the choice of base. For instance, using cesium carbonate can favor the formation of one diastereomer, while a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the preferential formation of the other. nih.gov The mechanism involves the deprotonation of the α-carbon of the acyl phosphonate, followed by nucleophilic attack on the carbonyl carbon of the α-bromo ketone. An subsequent intramolecular SN2 reaction then forms the epoxide ring. wikipedia.orgorganic-chemistry.org

ReactionReactantsProductKey Features
Perkow Reactionα-bromo ketone, trialkyl phosphiteDialkyl vinyl phosphateCompetes with Michaelis-Arbuzov reaction. wikipedia.orglehigh.edu
Wolff-Kishner ReductionKetone, hydrazine, strong baseAlkaneTypically requires prior dehalogenation for α-bromo ketones. libretexts.org
Darzens Condensationα-bromo ketone, acyl phosphonate, baseEpoxy phosphonateDiastereoselectivity can be controlled by the choice of base. nih.govmetu.edu.tr

The reactive nature of the α-bromo ketone functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. For example, it can react with ortho-phenylenediamine derivatives to form pyrazine derivatives. ossila.com Similarly, reaction with thiourea in ethanol leads to the formation of thiazole rings. ossila.com

More advanced synthetic strategies may involve C-N bond activation. For instance, halogenation of an amine can activate an adjacent C-N bond, facilitating a stereoinvertive intramolecular substitution to form cyclic products. This type of transformation highlights the potential for using halogenated intermediates, derived from compounds like this compound, in complex cyclization cascades. rsc.org

Mechanistic Insights into α-Bromination and Subsequent Reactions

The α-bromination of acetophenones is a fundamental reaction in organic synthesis. shodhsagar.com The mechanism of this reaction can proceed through different pathways depending on the reaction conditions. Under acidic conditions, the reaction is thought to involve the acid-catalyzed formation of an enol intermediate. This enol then acts as a nucleophile and attacks molecular bromine, leading to the α-brominated product. libretexts.org The formation of the enol is often the rate-determining step. libretexts.org

Alternatively, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a catalyst such as p-toluenesulfonic acid or acidic aluminum oxide. shodhsagar.comnih.gov The use of NBS is often preferred over liquid bromine due to its ease of handling and improved selectivity. shodhsagar.com

The subsequent reactions of the resulting α-bromo ketone are dictated by the presence of the bromine atom, which is a good leaving group. This facilitates a variety of nucleophilic substitution and elimination reactions. For example, as mentioned in the Darzens condensation, the initial step is a nucleophilic attack on the carbonyl carbon, followed by an intramolecular SN2 reaction where the bromide is displaced to form an epoxide. wikipedia.orgorganic-chemistry.org The understanding of these mechanistic pathways is crucial for controlling the outcome of reactions involving this compound and for designing synthetic routes to more complex molecules.

Advanced Spectroscopic Characterization of 2 Bromo 2 3 Fluorophenyl Acetophenone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, the spatial arrangement of atoms, and the electronic effects of various substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are cornerstone techniques for the structural determination of organic molecules. In 2'-Bromo-2-(3-fluorophenyl)acetophenone, the chemical shifts, multiplicities, and coupling constants of each signal provide definitive evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons (CH₂) and the aromatic protons on both phenyl rings. The methylene protons, being adjacent to both a carbonyl group and a phenyl ring, would typically appear as a singlet in the range of 4.4-4.8 ppm. rsc.org For instance, the methylene protons in 2-bromo-1-phenylethanone appear at 4.48 ppm, while those in 2-chloro-1-phenylethanone are found at 4.74 ppm. rsc.org The aromatic protons on the 3-fluorophenyl ring and the 2-bromophenyl ring would exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm) due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) is particularly distinct, resonating at the low-field end of the spectrum, generally between 190 and 200 ppm for acetophenones. rsc.orglibretexts.org For example, the carbonyl carbon in acetophenone (B1666503) appears at 198.1 ppm, while in 4-bromoacetophenone it is at 197.1 ppm. rsc.org The chemical shift of the carbonyl carbon is sensitive to the electronic effects of substituents on the aromatic ring. libretexts.org The methylene carbon (α-carbon) signal is expected in the range of 30-50 ppm. rsc.org The aromatic carbons will appear in the typical range of 115-140 ppm, with their specific shifts influenced by the bromo and fluoro substituents and showing characteristic C-F coupling for the carbons on the fluorinated ring. rsc.orglibretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Acetophenones This table presents data for compounds analogous to this compound to illustrate expected chemical shift ranges.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable tool for analyzing fluorine-containing compounds due to several favorable properties of the ¹⁹F nucleus. nih.gov It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, third only to ³H and ¹H. nih.govwikipedia.org

A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. wikipedia.org This large dispersion minimizes signal overlap, even in complex molecules, allowing for the clear resolution of signals from different fluorine environments. thermofisher.com For fluorinated acetophenones, this means the ¹⁹F signal provides a clear diagnostic marker for the presence and electronic environment of the fluorine atom. The chemical shift of the fluorine atom is highly sensitive to the nature and position of other substituents on the aromatic ring.

Furthermore, ¹⁹F nuclei exhibit spin-spin coupling to other active nuclei, such as ¹H and ¹³C. These couplings (J-couplings) provide crucial information for structural assignment, as they can be observed over several bonds. nih.gov Analyzing the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns in the respective NMR spectra allows for unambiguous assignment of signals and confirmation of the fluorine atom's position on the phenyl ring. nih.govrsc.org

While J-coupling is typically understood to be mediated through covalent bonds, spin-spin coupling can also occur "through-space" when two nuclei are in close spatial proximity, regardless of the number of intervening bonds. mdpi.comacs.org This phenomenon, known as through-space spin-spin coupling (TS-coupling), is particularly useful for conformational analysis, especially in fluorinated compounds. acs.orgnih.gov

In 2'-fluoro-substituted acetophenone derivatives, significant TS-couplings are often observed between the fluorine atom on the ring and the protons or carbon of the α-substituent on the acetyl group (e.g., ⁵J(Hα-F) and ⁴J(Cα-F)). acs.orgnih.gov The observation of these couplings indicates that the involved nuclei are constrained at a distance smaller than the sum of their van der Waals radii. nih.gov

Studies on various 2′-fluoroacetophenones have shown that these molecules overwhelmingly prefer an s-trans conformation, where the carbonyl group is oriented away from the fluorine-bearing carbon of the phenyl ring. acs.orgnih.gov This conformation brings the α-protons and α-carbon into close proximity with the 2'-fluorine atom, giving rise to observable TS-couplings. For example, in 2-bromo-1-(2-fluorophenyl)ethanone, a ⁵J(Hα-F) coupling of 3.2 Hz was observed, supporting the predominance of the s-trans conformer. acs.orgnih.gov The magnitude of these TS-couplings can be influenced by the solvent's dielectric constant, with a linear correlation often observed. acs.orgnih.gov The absence of such couplings in analogues like 3′-fluoroacetophenone, where the fluorine is distant from the acetyl group, confirms the through-space nature of this interaction. acs.org

Table 2: Through-Space Coupling Constants in 2'-Fluoroacetophenone Derivatives in CDCl₃ acs.org

Oxygen-17 (¹⁷O) is the only NMR-active stable isotope of oxygen. Despite its low natural abundance (0.037%) and quadrupole moment, ¹⁷O NMR spectroscopy can provide unique insights into the electronic structure of oxygen-containing functional groups, such as the carbonyl group in acetophenones. cdnsciencepub.comresearchgate.net

The ¹⁷O chemical shift of the carbonyl oxygen in substituted acetophenones is highly sensitive to electronic perturbations from substituents on the aromatic ring. acs.orgcdnsciencepub.com Studies have shown a wide range of chemical shifts depending on the position and electronic nature of the substituent. For para-substituted acetophenones, the ¹⁷O chemical shifts span a range of about 60 ppm, while for ortho-substituted compounds, the range is even larger at over 100 ppm. acs.org In contrast, meta-substituted compounds show a much smaller range of around 13 ppm. acs.org

Electron-withdrawing groups generally cause a downfield shift (deshielding) of the ¹⁷O resonance, while electron-donating groups cause an upfield shift (shielding). acs.org This sensitivity allows ¹⁷O NMR to probe the transmission of electronic effects to the carbonyl group. Furthermore, steric effects and intramolecular hydrogen bonding, particularly with ortho substituents like -OH or -NH₂, can cause anomalous upfield shifts, providing valuable information about molecular conformation and non-covalent interactions. acs.orgcdnsciencepub.com The ¹⁷O shielding data are often compatible with and complementary to proposals based on ¹³C NMR data for the same compounds. cdnsciencepub.comcdnsciencepub.com

Table 3: Carbonyl ¹⁷O Chemical Shifts for Substituted Acetophenones acs.org Chemical shifts are reported in ppm relative to an external water reference.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural confirmation.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent and diagnostic band is the carbonyl (C=O) stretching vibration, which for α-halo ketones typically appears at a higher frequency (1700-1725 cm⁻¹) compared to simple alkyl ketones. The presence of the electronegative bromine atom on the α-carbon tends to increase the frequency of the C=O stretch.

Other key absorptions include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations typically result in a series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: The C-F bond gives rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is found at lower frequencies, usually in the 500-650 cm⁻¹ region.

The precise position of the C=O stretching frequency is also influenced by the electronic effects of the substituents on the phenyl rings. acs.org This makes FTIR a useful complementary technique to NMR for studying the electronic properties of the molecule. Spectral data for analogues like 2-Bromo-1-(4-fluorophenyl)ethan-1-one can provide a reference for interpreting the spectrum of the target compound. nih.gov

Table of Compounds Mentioned

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. The Raman spectrum of this compound is characterized by specific bands corresponding to its various functional groups and structural features.

Key vibrational modes for acetophenone and its derivatives have been extensively studied. ias.ac.in For this compound, the spectrum is dominated by vibrations of the carbonyl group, the aromatic rings, and the carbon-halogen bonds. The C=O stretching mode of the acetophenone core typically appears as a strong band in the Raman spectrum. ias.ac.in The positions of aromatic C-H stretching and C=C ring stretching vibrations confirm the presence of the phenyl and fluorophenyl rings. rasayanjournal.co.in Vibrations associated with the C-Br and C-F bonds are also expected at lower frequencies.

Analysis of analogous compounds, such as 3'-(trifluoromethyl)acetophenone, has demonstrated the utility of combining experimental Raman spectra with Density Functional Theory (DFT) calculations to precisely assign vibrational modes. researchgate.net While a specific experimental spectrum for this compound is not widely published, the expected characteristic Raman shifts can be predicted based on data from similar halogenated acetophenones. researchgate.netdergipark.org.tr

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Carbonyl (C=O) Stretch1680 - 1700Strong
Aromatic C=C Stretch1570 - 1600Strong
Aromatic C=C Stretch1430 - 1480Medium
C-F Stretch1200 - 1280Medium-Strong
C-Br Stretch500 - 650Medium
Out-of-plane C-H Bending720 - 780Medium

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. For this compound, HRMS is crucial for confirming its molecular formula, C₁₄H₁₀BrFO. The technique can differentiate between compounds with the same nominal mass but different elemental compositions.

In studies of various acetophenone derivatives, HRMS has been used to confirm molecular structures by matching the experimentally observed molecular ion peaks with the calculated theoretical masses. rasayanjournal.co.inresearchgate.net The mass errors in such analyses are typically within 5 ppm, demonstrating high precision. rasayanjournal.co.in A key feature in the HRMS spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺) peaks, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 2: Theoretical HRMS Data for this compound (C₁₄H₁₀BrFO)

Ion FormulaIsotope CompositionCalculated m/zRelative Abundance (%)
[C₁₄H₁₀⁷⁹BrFO]⁺⁷⁹Br291.9899100.0
[C₁₄H₁₀⁸¹BrFO]⁺⁸¹Br293.987897.3

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile and thermally stable compounds like this compound and to aid in its identification.

The gas chromatogram provides information on the purity of the sample, with the main compound appearing as a major peak at a specific retention time. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint. For α-bromoacetophenones, common fragmentation pathways include the cleavage of the C-Br bond and the α-cleavage at the carbonyl group. nist.gov The mass spectrum of the analogous compound 2-Bromo-1-(4-fluorophenyl)ethan-1-one shows a top peak at m/z 123, corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺. nih.gov A similar fragmentation pattern would be expected for this compound, alongside fragments corresponding to the bromophenyl and fluorophenyl moieties.

Table 3: Expected Major Fragments in the GC-MS Spectrum of this compound

Fragment IonProposed StructureExpected m/z
Bromobenzoyl cation[BrC₆H₄CO]⁺183/185
Fluorophenylacetyl cation[FC₆H₄CH₂CO]⁺137
Fluorophenylmethyl cation[FC₆H₄CH₂]⁺109
Bromophenyl cation[BrC₆H₄]⁺155/157
Fluorophenyl cation[FC₆H₄]⁺95

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.comuobabylon.edu.iq The UV-Vis spectrum of an aromatic ketone like this compound is typically characterized by two main absorption bands.

These bands arise from:

π → π* transitions: These are high-intensity absorptions, usually occurring at shorter wavelengths (around 240-250 nm for acetophenone), associated with the aromatic rings and the carbonyl group's π-system. nist.gov

n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths (around 280-320 nm), resulting from the excitation of a non-bonding electron from the carbonyl oxygen to the π* anti-bonding orbital. uobabylon.edu.iq

The presence of substituents on the aromatic rings, such as bromine and fluorine, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). uobabylon.edu.iq Theoretical studies on molecules like 2,4'-dibromoacetophenone (B128361) using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict their electronic absorption spectra in various solvents. researchgate.net For this compound, the specific λ_max values would be influenced by the combined electronic effects of the bromo and fluoro substituents on the two phenyl rings.

Table 4: Typical UV-Vis Absorption Data for Substituted Acetophenones

CompoundSolventλ_max (π → π) (nm)λ_max (n → π) (nm)
AcetophenoneEthanol (B145695)246280
4'-FluoroacetophenoneNot Specified~245~280
2,4'-Dibromoacetophenone (Theoretical)Gas Phase258Not specified

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 2-bromo-1-phenylethanone (α-bromoacetophenone), provides valuable insights into the expected molecular geometry. nih.gov In the crystal structure of α-bromoacetophenone, the atoms of the aliphatic substituent are nearly coplanar with the aromatic system and its conjugated carbonyl group. nih.gov The intracyclic C-C-C angles in the phenyl ring typically range from 118° to 120°. nih.gov

For this compound, a similar planarity would be expected. The analysis would precisely define the dihedral angle between the two aromatic rings and characterize any intermolecular interactions, such as C-H···O or halogen bonds, that dictate the crystal packing.

Table 5: Expected Structural Parameters for this compound Based on Analogues

ParameterDescriptionExpected Value (based on analogues)Reference Compound(s)
C=O Bond LengthCarbonyl double bond~1.21 Å2-Bromo-1-phenylethanone nih.gov
C-Br Bond LengthCarbon-bromine single bond~1.93 - 1.95 Å2,4'-Dibromoacetophenone dergipark.org.tr
C-F Bond LengthCarbon-fluorine single bond~1.35 - 1.37 Å2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide researchgate.net
C(ar)-C(ar) Bond LengthAromatic carbon-carbon bond~1.38 - 1.40 Å2-Bromo-1-phenylethanone nih.gov
C(ar)-C(=O) Bond AngleAngle at the carbonyl carbon~118° - 120°2-Bromo-1-phenylethanone nih.gov

Computational and Theoretical Investigations of 2 Bromo 2 3 Fluorophenyl Acetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties.

Optimized Molecular Geometry and Conformational Preferences

A thorough search of scientific literature did not yield any specific studies on the optimized molecular geometry or conformational preferences of 2'-Bromo-2-(3-fluorophenyl)acetophenone determined through DFT calculations. Such a study would theoretically determine the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would identify the different spatial arrangements of the molecule (conformers) and their relative energies, providing insight into the molecule's flexibility and preferred shapes.

Vibrational Frequencies and Spectroscopic Correlation

No published data were found detailing the theoretical vibrational frequencies of this compound calculated using DFT. This type of analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Correlating these theoretical frequencies with experimental spectra helps in the assignment of vibrational modes to specific functional groups within the molecule.

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

Specific electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound, has not been reported in the reviewed literature. The HOMO and LUMO are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between them is an indicator of molecular stability and its ability to participate in electronic transitions. nih.gov

A hypothetical data table for such an analysis would look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping

There are no specific Molecular Electrostatic Potential (MEP) maps for this compound available in the public domain. An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.dewolfram.com It is used to predict regions that are rich or poor in electrons, providing insights into how the molecule might interact with other charged or polar species and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Molecular Interactions with Biological Targets

No molecular dynamics simulations or molecular docking studies for this compound have been published. MD simulations could provide insights into the dynamic behavior of this molecule over time, including its conformational changes and interactions with its environment (e.g., a solvent or a biological membrane). nih.govnih.gov Docking studies would be employed to predict how this compound might bind to the active site of a biological target, such as a protein or enzyme, which is a critical step in drug discovery. mdpi.com

A hypothetical data table for docking results would include:

Biological TargetBinding Affinity (kcal/mol)Interacting Residues
Data not availableData not availableData not available

Ligand Binding Affinity Predictions

Predicting the binding affinity of a small molecule like this compound to a biological target is a cornerstone of computational drug discovery. While specific studies predicting the binding affinity of this exact compound are not prevalent in publicly available literature, the principles and methodologies for such predictions are well-established. These computational techniques are crucial for identifying potential protein targets and estimating the potency of interaction, thereby guiding the synthesis and experimental testing of new therapeutic agents.

The prediction of ligand binding affinity typically involves molecular docking simulations and free energy calculations. Molecular docking algorithms would be employed to predict the preferred orientation of this compound within the binding site of a target protein. The scoring functions associated with these algorithms provide an estimate of the binding affinity, often expressed as a docking score. For a more accurate prediction, more computationally intensive methods like Molecular Dynamics (MD) simulations followed by free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) would be necessary.

The structural features of this compound, namely the α-bromo ketone moiety and the substituted phenyl rings, suggest its potential to interact with a variety of biological targets. α-Bromoacetophenones are known reactive intermediates that can act as covalent inhibitors by forming a bond with nucleophilic residues (such as cysteine or histidine) in an enzyme's active site. Furthermore, fluorinated acetophenone (B1666503) derivatives have been investigated as high-affinity ligands for enzymes like cholinesterases. unn.edu.ng The presence of the 2'-bromo and 3-fluorophenyl groups will significantly influence its binding through steric, electrostatic, and hydrophobic interactions.

Should a biological target for this compound be identified, computational predictions of its binding affinity would be presented in a format similar to the illustrative table below.

Target ProteinDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Hypothetical Kinase A-8.550Cys250 (covalent), Phe310 (π-π stacking)
Hypothetical Hydrolase B-7.2200His150 (hydrogen bond), Leu180 (hydrophobic)

Quantum Chemical Parameters and Reactivity Descriptors

A fundamental aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrostatic interactions and chemical reactions. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region, while the regions around the hydrogen atoms and the α-carbon attached to the bromine are likely to be electron-deficient.

ParameterDescriptionPredicted Value (Illustrative)
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.8
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.5
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO5.3
Dipole Moment (Debye)Measure of the molecule's overall polarity3.2
Chemical Hardness (η)Resistance to change in electron configuration2.65
Electrophilicity Index (ω)Propensity to accept electrons2.78

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at understanding and predicting how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR and QSAR models could be developed to predict its efficacy or toxicity based on its structural features. Although no specific SAR or QSAR studies featuring this exact compound have been identified in the reviewed literature, the principles of these approaches can be applied to understand its potential biological effects.

SAR analysis involves qualitatively assessing how modifications to a molecule's structure affect its biological activity. For acetophenone derivatives, the nature and position of substituents on the phenyl ring and the α-carbon are known to be critical. The 2'-bromo and 3-fluorophenyl substituents in the target molecule are expected to significantly modulate its activity through a combination of electronic, steric, and hydrophobic effects. The bromine atom at the 2'-position introduces steric bulk and is a moderately electron-withdrawing group. The fluorine atom at the 3-position of the second phenyl ring is also electron-withdrawing and can participate in hydrogen bonding.

QSAR modeling takes a quantitative approach by establishing a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). For a series of α-bromoacetophenones including this compound, a QSAR model could be developed to predict a specific biological endpoint, such as enzyme inhibition or cytotoxicity.

The development of a QSAR model would involve calculating a wide range of molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The illustrative table below shows the type of data that would be compiled for a QSAR study.

Compound IDSubstituentsLogP (Descriptor)Dipole Moment (Descriptor)Biological Activity (e.g., IC50 in µM)
12'-H, 3-H2.52.810.2
22'-Br, 3-H3.13.05.8
32'-H, 3-F2.73.18.1
4 (Target Compound)2'-Br, 3-F3.33.2(To be predicted)

Solvent Effects on Spectroscopic and Conformational Properties

The spectroscopic and conformational properties of this compound are significantly influenced by its surrounding solvent environment. Computational studies, in conjunction with experimental techniques like NMR and IR spectroscopy, can provide a detailed understanding of these solvent effects. While direct computational studies on the target molecule are limited, research on structurally related 2'-fluoro-substituted acetophenones and α-bromoacetophenones offers valuable insights. acs.orgbeilstein-journals.org

Conformational analysis reveals that the rotational barrier around the C(sp²)-C(sp³) bond connecting the phenyl ring and the carbonyl group is influenced by both steric and electronic factors, which are in turn affected by the solvent. For 2'-fluoro-substituted acetophenones, it has been shown that the s-trans conformer (where the fluoro-substituted phenyl ring is anti-periplanar to the carbonyl oxygen) is predominantly favored in solution. acs.org This preference is attributed to the minimization of dipolar repulsion. The degree of this preference, however, can be modulated by the solvent's polarity.

Computational studies on α-halogenated acetophenones have shown that the conformational energy profile is sensitive to the halogen substituent and the solvent. beilstein-journals.org For instance, the energy minimum for α-fluoroacetophenone has a different O=C-C-X dihedral angle compared to α-chloro- and α-bromoacetophenones, and these minima can shift in the presence of a solvent like ethanol (B145695). beilstein-journals.org

Solvent polarity also induces shifts in the spectroscopic signals of the molecule, a phenomenon known as solvatochromism. In the context of NMR spectroscopy, the chemical shifts of protons and carbons can be altered by the solvent. For 2'-fluoro-substituted acetophenones, a linear correlation has been observed between the magnitudes of through-space ¹H-¹⁹F and ¹³C-¹⁹F coupling constants and the dielectric constant of the solvent. acs.org For IR spectroscopy, the stretching frequency of the carbonyl group (C=O) is particularly sensitive to the solvent. In more polar solvents, the C=O bond is polarized to a greater extent, leading to a decrease in its stretching frequency (a red shift).

The following table illustrates the expected trends in the spectroscopic and conformational properties of this compound in different solvents, based on the behavior of similar compounds.

SolventDielectric Constant (ε)Expected Effect on C=O Stretch (IR)Expected Effect on 1H NMR Chemical ShiftsExpected Conformational Preference
Hexane1.9Higher frequencyUpfield shiftPredominantly s-trans
Chloroform4.8Intermediate frequencyIntermediatePredominantly s-trans
Ethanol24.6Lower frequencyDownfield shiftPredominantly s-trans, potential for H-bonding
DMSO47.2Lowest frequencySignificant downfield shiftPredominantly s-trans

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states, intermediates, and reaction pathways. For this compound, which is an α-bromo ketone, a class of compounds known for their reactivity, computational studies can provide detailed insights into their transformations. While specific transition state analyses for reactions involving this exact molecule are not widely reported, the general reactivity patterns of α-bromoacetophenones have been the subject of computational investigation. nih.gov

A key area of interest is the nucleophilic substitution at the α-carbon, a common reaction for α-halo ketones. Computational studies can model the reaction pathway of this compound with various nucleophiles, determining the activation energies and the geometry of the transition states. The presence of the 2'-bromo and 3-fluorophenyl substituents will influence the stability of the transition state and thus the reaction rate. For example, the electron-withdrawing nature of these substituents can affect the electrophilicity of the α-carbon and the carbonyl carbon.

Another important reaction is the carbonyl addition. Computational studies have shown that for the reaction of α-bromoacetophenones with nucleophiles like the hydroxide (B78521) ion, there can be a competition and even a bifurcation of the reaction pathway between carbonyl addition and direct substitution. nih.gov Density Functional Theory (DFT) calculations can be used to map the potential energy surface for such reactions, identifying the transition states for both pathways and predicting which pathway is more favorable under different conditions.

The elucidation of reaction mechanisms through computational methods often involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum (all positive frequencies) or a transition state (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

The data table below provides a hypothetical example of the kind of information that would be generated from a computational study of a reaction involving this compound.

ReactionNucleophileComputational MethodActivation Energy (kcal/mol)Key Transition State Bond Distances (Å)
SN2 SubstitutionCN-DFT (B3LYP/6-31G)15.2Cα-Br: 2.5, Cα-CN: 2.2
Carbonyl AdditionCN-DFT (B3LYP/6-31G)18.5C=O: 1.3, C-CN: 2.0

Applications and Emerging Research Frontiers for 2 Bromo 2 3 Fluorophenyl Acetophenone and Its Derivatives

Role as Synthetic Intermediates for Complex Organic Molecules

The utility of 2'-Bromo-2-(3-fluorophenyl)acetophenone as a synthetic intermediate stems from its high reactivity, which allows for the construction of complex molecular frameworks. asianpubs.org It is a key precursor in the synthesis of various heterocyclic compounds, which are integral to the development of new therapeutic agents and materials. ossila.comnih.gov

Acetophenones, in general, are important intermediates for synthesizing natural products and commercial drugs, with applications in biology, pesticides, polymers, and materials science. nih.gov The fluorinated nature of this compound is particularly significant, as the inclusion of fluorine in bioactive molecules can enhance properties such as metabolic stability and binding affinity. nih.govresearchgate.net The compound's utility is demonstrated in its application for creating chalcone (B49325) and carbazole (B46965) derivatives, which are explored in drug discovery and material science. ossila.com

Development of Heterocyclic Scaffolds in Medicinal Chemistry

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, and this compound is a versatile starting material for creating a variety of these structures. ossila.comnih.gov Heterocyclic compounds are prevalent in pharmaceuticals due to their diverse biological activities. nih.gov

Thiazole (B1198619) rings are present in numerous biologically active compounds, including the antibiotic penicillin. nih.gov Derivatives of thiazole exhibit a broad spectrum of therapeutic effects, such as antifungal, antibacterial, anti-inflammatory, and anticancer activities. nih.gov

A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound. nih.govresearchgate.net this compound readily reacts with thiourea (B124793) or thiosemicarbazones, typically in refluxing ethanol (B145695), to yield various thiazole derivatives. ossila.comnih.gov These resulting thiazolyl derivatives have shown potential as correctors for the chloride transport defect in cystic fibrosis and as inhibitors of glutathione (B108866) S-transferase Omega 1. ossila.com

Table 1: Synthesis of Thiazole Derivatives from this compound

ReactantProductApplication/Significance
Thiourea4-(3-fluorophenyl)thiazol-2-aminePrecursor for inhibitors of glutathione S-transferase Omega 1. ossila.com
Thiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(3-fluorophenyl)thiazolesInvestigated for α-amylase inhibition and antioxidant potentials. nih.gov

This table summarizes the synthesis of thiazole derivatives using this compound and their potential applications in medicinal chemistry.

Pyrazine (B50134) and its derivatives are found in nature and are utilized in the fragrance, flavor, and pharmaceutical industries. researchgate.netresearchgate.net The pyrazine ring is a component of several compounds with therapeutic interest. nih.gov

This compound reacts with ortho-phenylenediamine derivatives to form pyrazine derivatives. ossila.com These pyrazine-containing ligands can then be used to create phosphorescent complexes, particularly with iridium(III). ossila.com These iridium-pyrazine complexes are noted for their phosphorescent emissions, which can range from yellow to deep red. ossila.com Such phosphorescent metal complexes have applications as molecular probes for bioimaging, particularly for sensing molecular oxygen, due to the triplet character of their emission. mdpi.comresearchgate.net

Table 2: Properties of Iridium-Pyrazine Complexes

Complex TypeEmission Wavelength (λem)Application
Iridium-pyrazine derivatives579 – 655 nmPhosphorescent emitters for bioimaging and molecular sensing. ossila.com

This table highlights the phosphorescent properties and applications of iridium complexes derived from pyrazine ligands synthesized from this compound.

The pyrrole (B145914) ring is a fundamental component of many biologically significant molecules, including heme and chlorophyll. The synthesis of substituted pyrroles is a significant area of organic chemistry. organic-chemistry.orgresearchgate.net One established method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org While direct synthesis from this compound is less common, its derivatives can be transformed into the necessary precursors for pyrrole synthesis. lookchem.com For instance, N-tosyl-2-bromopyrrole, a stable derivative, is an excellent substrate for Suzuki coupling reactions to produce 2-arylpyrroles. lookchem.com

The reactivity of this compound allows for its use in the synthesis of a diverse range of other nitrogen-, sulfur-, and oxygen-containing heterocycles. ossila.comnih.gov These scaffolds are of great interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs. nih.gov

For example, α-haloketones like this compound are precursors for:

Indolizines: Formed through reactions with pyridinium (B92312) ylides. researchgate.net

1,3-Oxathioles: Synthesized from reactions with aroyl dithiocarboxylates. researchgate.net

Fused 2,3-dihydrofurans: Developed with the assistance of pyridinium ylides in tandem reactions. researchgate.net

Pyrido[3,2-e] ossila.comchemicalbook.comthiazin-4-ones: This scaffold has shown activity against the kinetoplastid parasite Trypanosoma brucei. mdpi.com

Enzyme Inhibition and Protein-Ligand Interaction Studies

Derivatives of this compound are frequently evaluated for their potential as enzyme inhibitors. The diverse heterocyclic scaffolds synthesized from this compound can be designed to fit into the active sites of specific enzymes, thereby modulating their activity. ossila.comnih.gov

For instance, thiazole derivatives synthesized from this starting material have been investigated as potent inhibitors of glutathione S-transferase omega 1. ossila.com Additionally, a series of fluorophenyl-based thiazoles were synthesized and evaluated for their inhibitory potential against α-amylase, an enzyme relevant to diabetes management. nih.gov

The study of protein-ligand interactions is crucial for understanding the mechanism of action of potential drug candidates. The conformational properties of molecules containing the 2'-fluoro-substituted acetophenone (B1666503) structure have been studied using NMR spectroscopy. nih.gov These studies reveal a preference for an s-trans conformation, which may be utilized in rational drug design to optimize the binding of a ligand to its protein target. nih.gov

Compound Names Mentioned

Fluorinated Building Blocks in Drug Discovery

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. researchgate.netnih.gov this compound, a halogenated acetophenone, serves as a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. ossila.com

The reactivity of the α-bromoketone moiety allows for facile construction of complex molecular architectures. For instance, derivatives of this compound are utilized in the synthesis of thiazoles. ossila.com These thiazole derivatives have shown promise as correctors of the chloride transport defect associated with cystic fibrosis. ossila.com Furthermore, this structural motif is a key component in the development of potent glutathione S-transferase Omega 1 inhibitors and agents targeting Trypanosoma brucei, the parasite responsible for African trypanosomiasis. ossila.com

The fluorinated phenyl ring in this compound plays a crucial role in modulating the electronic properties and lipophilicity of the resulting drug candidates. The conformational preferences of 2'-fluoro-substituted acetophenone derivatives can be leveraged in drug design to create molecules with specific three-dimensional structures that enhance their interaction with biological targets. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Substituted α-Bromoacetophenones

Derivative ClassTherapeutic Target/ApplicationReference
ThiazolesCystic Fibrosis (Chloride Transport Correctors) ossila.com
ThiazolesGlutathione S-transferase Omega 1 Inhibitors ossila.com
ThiazolesAnti-trypanosomal Agents ossila.com
BenzoylbenzofuransCoronary Artery Dilation, Analgesic Action researchgate.net

Advanced Materials Science Applications (e.g., Phosphorescent Emitters)

The unique electronic properties of organometallic complexes make them highly valuable in the development of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs). This compound serves as a key starting material for the synthesis of ligands used in phosphorescent emitters.

Specifically, it reacts with ortho-phenylenediamine derivatives to form pyrazine derivatives. ossila.com These pyrazines can then be used as ligands to create iridium(III) complexes that exhibit phosphorescence, a photoluminescent phenomenon where the excited state has a longer lifetime, allowing for more efficient light emission in OLEDs. ossila.compku.edu.cnrsc.org The resulting iridium-pyrazine complexes have been shown to emit light in the yellow to deep-red region of the visible spectrum, with emission wavelengths (λem) ranging from 579 to 655 nm. ossila.com The ability to tune the emission color is a critical aspect of developing full-color displays and solid-state lighting.

The photophysical properties of these iridium complexes, such as their quantum yields and emission lifetimes, are influenced by the specific structure of the ligands. The fluorinated phenyl group from the original acetophenone building block can impact the electronic characteristics of the ligand, thereby influencing the emission properties of the final organometallic complex. pku.edu.cnrsc.org

Table 2: Photophysical Properties of Iridium-Pyrazine Complexes

Complex TypeEmission ColorEmission Wavelength (λem) RangeReference
Iridium-Pyrazine DerivativesYellow to Deep Red579 – 655 nm ossila.com
[Ir(ppy)2(2,5-dpp)]PF6Deep Red666 nm rsc.org
[Ir(ppy)2(2,5-tpy)]PF6Orange604 nm rsc.org
[Ir(dFMeppy)2(2,5-dpp)]PF6Orange605 nm rsc.org
[Ir(dFMeppy)2(2,5-tpy)]PF6Green544 nm rsc.org

Agrochemical Research and Development

The quest for more effective and environmentally benign pesticides has led to the widespread incorporation of fluorine into agrochemical design. nih.govresearchgate.net Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which can translate to lower application rates and reduced environmental impact. numberanalytics.com While specific applications of this compound in commercial agrochemicals are not extensively documented, its chemical structure is highly relevant to this field.

α-Bromoacetophenone compounds are important intermediates in the synthesis of various pesticides. guidechem.comgoogle.com The presence of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in modern agrochemical development to enhance efficacy. nih.govresearchgate.net This building block can be used to synthesize a variety of heterocyclic compounds that are known to have fungicidal or insecticidal properties.

The development of novel fungicides and insecticides often involves the exploration of new chemical scaffolds. nih.govnih.gov The reactivity of this compound makes it an ideal candidate for creating libraries of new compounds to be screened for agrochemical activity. The combination of the reactive α-bromo ketone and the fluorinated aromatic ring provides a versatile platform for generating structurally diverse molecules.

Future Research Directions in the Chemistry of Substituted α-Bromoacetophenones

The future of research involving substituted α-bromoacetophenones, including this compound, is poised to be driven by several key trends in organic synthesis and chemical biology. researchgate.netneuroquantology.com One major focus will be the development of greener and more sustainable synthetic methods for the preparation and elaboration of these building blocks. researchgate.net This includes the use of environmentally friendly solvents, catalytic processes, and atom-economical reactions.

In the realm of drug discovery, the use of diversity-oriented synthesis, starting from versatile building blocks like this compound, will continue to be a powerful strategy for generating novel compound libraries for high-throughput screening. mdpi.com The integration of computational chemistry and machine learning will likely play an increasingly important role in predicting the biological activities and pharmacokinetic properties of new derivatives, thereby accelerating the drug discovery process. neuroquantology.com

In materials science, there is a growing demand for new phosphorescent emitters with improved efficiency, stability, and color purity for next-generation displays and lighting. Future research will likely focus on the design and synthesis of novel ligands from fluorinated α-bromoacetophenones to create organometallic complexes with tailored photophysical properties, potentially expanding into near-infrared emitting materials for applications in bio-imaging and sensing. nih.gov

Furthermore, the versatility of α-haloketones as synthetic intermediates will continue to be exploited in the synthesis of complex natural products and other functional organic molecules. researchgate.netmdpi.comresearchgate.net The development of new reactions and synthetic methodologies involving these compounds will remain an active area of research in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Bromo-2-(3-fluorophenyl)acetophenone?

  • Methodology : The compound is typically synthesized via bromination of 2-(3-fluorophenyl)acetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity . For α-bromination of acetophenone derivatives, pyridine hydrobromide perbromide (PHPB) is also effective, yielding high purity when reactions are monitored via TLC and purified via column chromatography .
  • Key Considerations : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like over-bromination.

Q. How is this compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement and ORTEP-3 for visualization .
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., ³J coupling for fluorophenyl protons; Br-induced deshielding at C2') .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (293.13 g/mol) and isotopic patterns for Br/F .

Q. What are common reactions involving this compound?

  • Nucleophilic Substitution : The bromine atom undergoes SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) yield biaryl derivatives .
  • Reduction : NaBH₄ reduces the ketone to alcohol, but LiAlH₄ may dehalogenate; use catalytic hydrogenation for selective reduction .

Q. What safety protocols are critical for handling this compound?

  • Storage : 0–6°C in amber glass under inert gas to prevent degradation .
  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to bromine/fluorine toxicity .
  • Waste Disposal : Neutralize with 10% NaHSO₃ before aqueous disposal .

Advanced Research Questions

Q. How does the 3-fluorophenyl group influence regioselectivity in subsequent reactions?

  • Electronic Effects : The fluorine atom’s electron-withdrawing nature directs electrophilic attacks to the para position of the phenyl ring. Computational DFT studies (e.g., Gaussian) show reduced electron density at C4', favoring nucleophilic substitutions there .
  • Steric Effects : Ortho-bromine creates steric hindrance, limiting reactivity at C2' in cross-coupling reactions .

Q. What role does this compound play in medicinal chemistry pipelines?

  • Applications : Serves as a key intermediate in fungicide development. Derivatives like 2-Arylphenyl Ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol show antifungal activity against Fusarium spp. .
  • Mechanistic Insights : The bromine atom enhances binding to fungal cytochrome P450 enzymes, as shown in docking studies (AutoDock Vina) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Example : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to confirm .
  • Validation : Cross-check with IR (C=O stretch ~1680 cm⁻¹) and HPLC-MS to rule out degradation products .

Q. What computational methods predict reactivity trends for this compound?

  • DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .
  • MD Simulations : GROMACS can model solvation effects in DMSO/water mixtures, predicting aggregation tendencies .

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